molecular formula C32H23NO B13807004 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol

10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol

Cat. No.: B13807004
M. Wt: 437.5 g/mol
InChI Key: IKAZRQKFEBQKAM-UHFFFAOYSA-N
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Description

10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple aromatic rings and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol typically involves multi-step organic reactions. These reactions often include the formation of intermediate compounds, which are then subjected to further chemical transformations to achieve the final product. Common synthetic routes may involve:

    Cyclization reactions: These are used to form the core structure of the compound.

    Aromatic substitutions: These reactions introduce phenyl groups into the molecule.

    Hydrogenation: This step is used to reduce specific double bonds within the molecule.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Specific double bonds within the molecule can be reduced to single bonds.

    Substitution: Aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of double bonds would result in a fully saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This could include binding to proteins or enzymes, altering their activity, or affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine derivatives: Compounds with a similar core structure but different substituents.

    Isoindole derivatives: Compounds with a similar isoindole ring system.

    Diphenyl compounds: Compounds with two phenyl groups attached to different core structures.

Uniqueness

10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H23NO

Molecular Weight

437.5 g/mol

IUPAC Name

14,21-diphenyl-1-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-2,4,6,8,10,12,15,17,19-nonaen-21-ol

InChI

InChI=1S/C32H23NO/c34-32(24-15-5-2-6-16-24)29-21-11-10-20-28(29)31(23-13-3-1-4-14-23)27-19-9-7-17-25(27)26-18-8-12-22-30(26)33(31)32/h1-22,34H

InChI Key

IKAZRQKFEBQKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C23C4=CC=CC=C4C5=CC=CC=C5N2C(C6=CC=CC=C36)(C7=CC=CC=C7)O

Origin of Product

United States

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